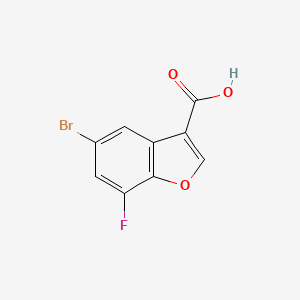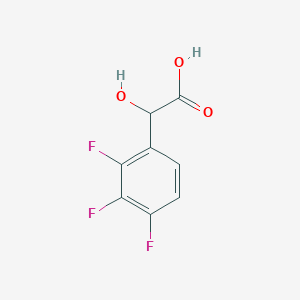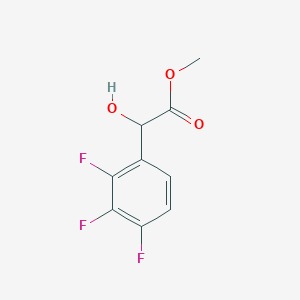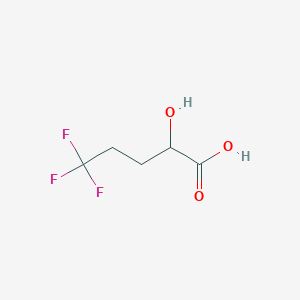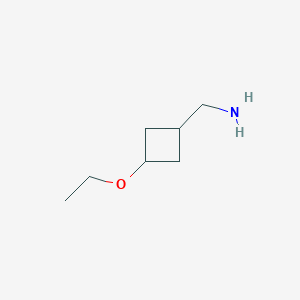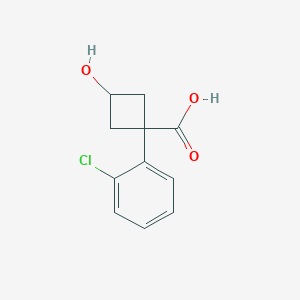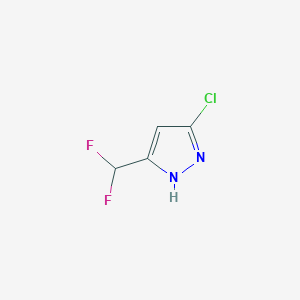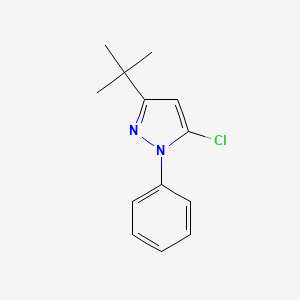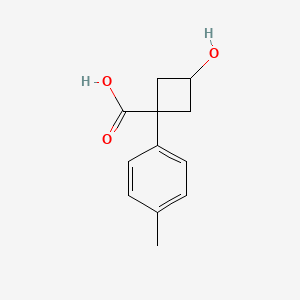
(1S,3s)-3-hydroxy-1-(4-methylphenyl)cyclobutane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,3s)-3-hydroxy-1-(4-methylphenyl)cyclobutane-1-carboxylic acid is a cyclobutane derivative with a hydroxyl group and a carboxylic acid group attached to the cyclobutane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3s)-3-hydroxy-1-(4-methylphenyl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-methylbenzaldehyde with a suitable cyclobutane precursor in the presence of a catalyst. The reaction conditions often include the use of solvents like dichloromethane and reagents such as sodium borohydride for reduction steps.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of automated reactors and advanced purification techniques like chromatography can also enhance the efficiency of industrial production.
化学反应分析
Types of Reactions
(1S,3s)-3-hydroxy-1-(4-methylphenyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
Chemistry
In chemistry, (1S,3s)-3-hydroxy-1-(4-methylphenyl)cyclobutane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various conditions, particularly those involving inflammation and oxidative stress.
Industry
In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (1S,3s)-3-hydroxy-1-(4-methylphenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds with target molecules, influencing their activity. The phenyl group can also participate in π-π interactions, further modulating the compound’s effects.
相似化合物的比较
Similar Compounds
(1S,3s)-3-hydroxy-1-phenylcyclobutane-1-carboxylic acid: Lacks the 4-methyl group, making it less hydrophobic.
(1S,3s)-3-hydroxy-1-(4-chlorophenyl)cyclobutane-1-carboxylic acid: Contains a chlorine atom instead of a methyl group, altering its electronic properties.
Uniqueness
(1S,3s)-3-hydroxy-1-(4-methylphenyl)cyclobutane-1-carboxylic acid is unique due to the presence of the 4-methylphenyl group, which enhances its hydrophobicity and influences its reactivity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.
属性
IUPAC Name |
3-hydroxy-1-(4-methylphenyl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-8-2-4-9(5-3-8)12(11(14)15)6-10(13)7-12/h2-5,10,13H,6-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADYEHCFMKMXFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC(C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
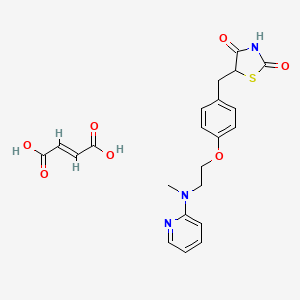
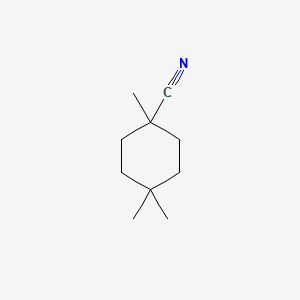
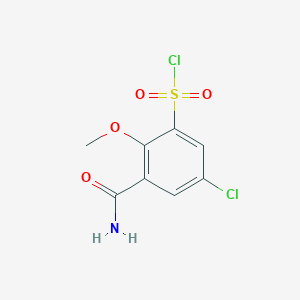
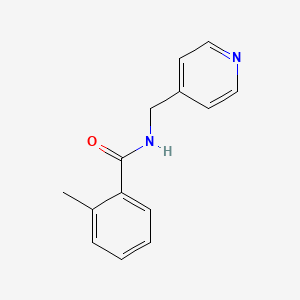

![[1-(aminomethyl)-4-methylcyclohexyl]methanol](/img/structure/B6616362.png)
